molecular formula C16H20N2O3 B2999759 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone CAS No. 2320544-50-9

2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone

Cat. No. B2999759
CAS RN: 2320544-50-9
M. Wt: 288.347
InChI Key: JQCYBRNEXNQXCR-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist. It was initially developed as an anti-obesity drug, but its use was discontinued due to its undesirable side effects. However, it has found potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry.

Mechanism of Action

2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting CB1 receptor activation, 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone reduces the activity of the endocannabinoid system, leading to a decrease in appetite, food intake, and body weight.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been shown to have various biochemical and physiological effects, including the inhibition of lipogenesis, the reduction of insulin resistance, and the modulation of neuroinflammation. It has also been implicated in the regulation of mood and anxiety, as well as the modulation of pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in lab experiments is its specificity and selectivity towards the CB1 receptor, allowing for the precise modulation of the endocannabinoid system. It is also relatively easy to synthesize and has a high purity, making it suitable for biochemical and pharmacological assays.
However, one of the limitations of using 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is its potential off-target effects, as it may interact with other receptors or enzymes in the body. It also has a relatively short half-life and may require frequent dosing to maintain its effects.

Future Directions

There are several potential future directions for the use of 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in scientific research. One area of interest is the investigation of the role of the endocannabinoid system in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone may also have potential applications in the treatment of psychiatric disorders, such as depression and anxiety.
Another area of interest is the development of novel CB1 receptor antagonists with improved pharmacological properties and fewer side effects. This may involve the modification of the chemical structure of 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone or the identification of new compounds with similar activity.
Conclusion:
In conclusion, 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is a synthetic cannabinoid receptor antagonist with potential applications in various scientific research fields. Its specificity and selectivity towards the CB1 receptor make it a valuable tool for investigating the endocannabinoid system and its role in various physiological and pathological processes. However, its potential off-target effects and short half-life should be taken into consideration when designing experiments. Future research may focus on the development of novel CB1 receptor antagonists with improved pharmacological properties and the investigation of the role of the endocannabinoid system in neurodegenerative diseases and psychiatric disorders.

Synthesis Methods

The synthesis of 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves the reaction between 1,4-benzodioxane and 3-pyrrolidin-1-ylazetidin-1-ylmethanone in the presence of a base catalyst, such as potassium carbonate. The reaction yields 2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone as a white crystalline solid with a purity of over 99%.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been extensively used in scientific research to investigate the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to modulate the activity of the cannabinoid receptors CB1 and CB2, which are implicated in the regulation of appetite, pain, mood, and memory.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c19-16(18-9-12(10-18)17-7-3-4-8-17)15-11-20-13-5-1-2-6-14(13)21-15/h1-2,5-6,12,15H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCYBRNEXNQXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]pyrrolidine

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